5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine” is a chemical compound with the CAS Number 1807885-10-4 . It has a molecular weight of 277.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine . The InChI code is 1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.16 . It’s a powder that’s stored at 4°C . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Subheading Catalyst in Selective Amination
The compound has been identified as a catalyst in the selective amination of polyhalopyridines. Amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly produces 5-amino-2-chloropyridine with high yield and excellent chemoselectivity, demonstrating the compound's role in selective catalysis for amination processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Regioselective Reactions
Subheading Investigating Regioselectivity in Reactions
In the study of regioselectivity, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed using X-ray crystallography. This demonstrated the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, highlighting the compound's role in regioselective displacement reactions (A. Doulah et al., 2014).
Synthesis of Pyrimido Derivatives
Subheading Pathway to Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound is pivotal in synthesizing thiadiazine derivatives. Specifically, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, is treated to form 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This process illustrates the compound's utility in synthesizing novel heterocyclic structures (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Synthesis of Pyridine-Based Derivatives
Subheading Suzuki Cross-Coupling for Novel Pyridine Derivatives
The compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives. These derivatives, analyzed through Density Functional Theory (DFT), show potential as chiral dopants for liquid crystals and have displayed varied biological activities, indicating the compound's versatility in synthesizing bioactive molecules (Gulraiz Ahmad et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGKSYYHCZAJQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245252 | |
Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
CAS RN |
1807885-10-4 | |
Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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